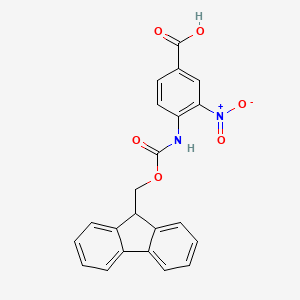
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 4-chloro-3-methylphenyl prop-2-en-1-one (CMPPE), is an organic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. CMPPE is a versatile organic compound that can be used as a building block for synthesizing other organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of a variety of compounds, including aryl amides, aryl sulfonamides, and aryl phosphonates. CMPPE has also been used in the synthesis of a variety of biologically active compounds, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Applications De Recherche Scientifique
Synthesis and Characterization
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one and its derivatives have been extensively studied for their synthesis and structural characterization. Tayade and Waghmare (2016) synthesized and characterized a series of compounds related to (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, focusing on their chemical and spectral properties (Tayade & Waghmare, 2016). Additionally, the crystal structures of similar chalcones were studied by Girisha et al. (2016) and Salian et al. (2018), providing insights into their hydrogen bonding and lattice energy analysis (Girisha et al., 2016); (Salian et al., 2018).
Optical and Electronic Properties
Research has also delved into the optical and electronic properties of (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. Najiya et al. (2014) studied its molecular structure and first-order hyperpolarizability, revealing significant nonlinear optical (NLO) properties (Najiya et al., 2014). Similarly, Shkir et al. (2019) investigated the NLO properties of chalcone derivatives, highlighting their potential in semiconductor devices (Shkir et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one have also been a focus of research. Sadgir et al. (2020) characterized a derivative and evaluated its antimicrobial activity, suggesting moderate effectiveness against selected pathogens (Sadgir et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAXENHVWQUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 256545 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
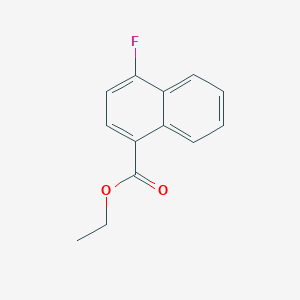
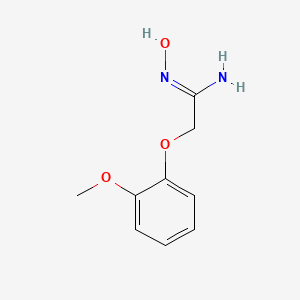
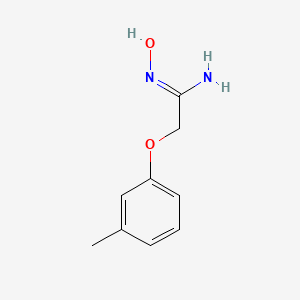
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

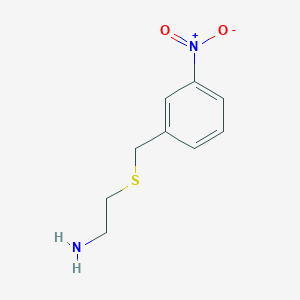
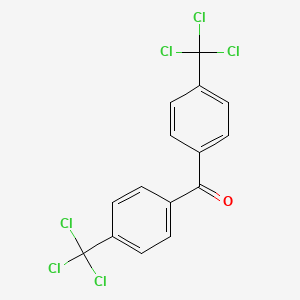
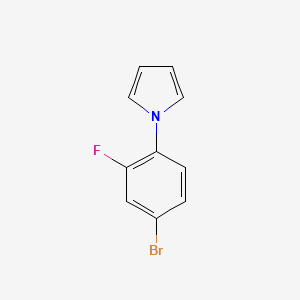

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
